molecular formula C12H11N3O6S2 B089891 4-Aminoazobenzene-3,4'-disulfonic acid CAS No. 101-50-8

4-Aminoazobenzene-3,4'-disulfonic acid

Cat. No.: B089891
CAS No.: 101-50-8
M. Wt: 357.4 g/mol
InChI Key: DCYBHNIOTZBCFS-UHFFFAOYSA-N
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Description

4-Aminoazobenzene-3,4’-disulfonic acid is a member of the class of azobenzenes, which are compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two benzene rings. This compound is specifically substituted with an amino group at the para position and sulfo groups at the meta and para positions on the benzene rings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminoazobenzene-3,4’-disulfonic acid typically involves the diazotization of 4-nitroaniline followed by coupling with sulfanilic acid. The reaction conditions generally include acidic environments and controlled temperatures to ensure the proper formation of the azo bond .

Industrial Production Methods

In industrial settings, the production of 4-Aminoazobenzene-3,4’-disulfonic acid involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

4-Aminoazobenzene-3,4’-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonated and aminated derivatives, which can be further utilized in different applications .

Scientific Research Applications

Applications Overview

The applications of 4-Aminoazobenzene-3,4'-disulfonic acid can be categorized into several key areas:

  • Dye Production
  • Analytical Chemistry
  • Biological Research
  • Environmental Studies

Dye Production

This compound is primarily used in the production of azo dyes. These dyes are known for their vivid colors and stability, making them suitable for various textile applications. The compound serves as an intermediate in synthesizing dyes such as Acid Yellow 9.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent in colorimetric assays. Its ability to form colored complexes with metal ions allows it to be used as a pH indicator and in quantitative analysis of various substances.

Key Uses in Analytical Chemistry:

  • Colorimetric assays for detecting metal ions.
  • pH indicator due to its distinct color change at different pH levels.

Biological Research

The compound has shown potential in biological applications, particularly in diagnostic assays and hematology. It is used to stain biological tissues and cells, aiding in histological studies.

Case Study Example:
A study demonstrated the effectiveness of this compound as a histological stain for identifying cellular structures and abnormalities in tissue samples .

Environmental Studies

Research indicates that this compound can be used to study the degradation of azo dyes by microbial action. The compound's structure allows it to be a substrate for certain bacteria, making it relevant for bioremediation studies.

Key Findings:

  • Microbial degradation pathways have been identified using this compound as a model substrate.
  • Studies have shown that specific strains of bacteria can effectively degrade azo dyes, offering insights into environmental cleanup methods .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Dye ProductionIntermediate for azo dye synthesisUsed for producing Acid Yellow 9
Analytical ChemistryReagent in colorimetric assaysEffective for detecting metal ions
Biological ResearchStaining agent for histologyUseful in identifying cellular structures
Environmental StudiesModel for studying microbial degradationEffective degradation by specific bacterial strains

Mechanism of Action

The mechanism of action of 4-Aminoazobenzene-3,4’-disulfonic acid involves its interaction with cellular components, primarily through its azo and sulfo groups. These interactions can lead to changes in cellular structures, making it useful as a stain. The molecular targets include proteins and nucleic acids, with pathways involving binding and subsequent visualization under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminoazobenzene-3,4’-disulfonic acid is unique due to its combination of amino and sulfo groups, which confer specific solubility and reactivity properties. This makes it particularly valuable in applications requiring water solubility and specific staining capabilities .

Biological Activity

Overview

4-Aminoazobenzene-3,4'-disulfonic acid (CAS Number: 101-50-8) is a member of the azobenzene family, characterized by its azo group linking two aromatic rings with sulfonic acid and amino substitutions. This compound is notable for its diverse applications in biological research, particularly as a biological stain and in the synthesis of dyes. Its biological activity encompasses various cellular effects, metabolic interactions, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₁N₃O₆S₂
  • Molecular Weight : 325.36 g/mol
  • Functional Groups : Azo group, sulfonic acids, amino group

This compound exhibits its biological effects through several mechanisms:

  • Cell Signaling Modulation : It interacts with cell signaling proteins and receptors, influencing pathways involved in gene expression and cellular metabolism.
  • Biochemical Interactions : The compound acts as a Bronsted base, participating in various biochemical reactions by accepting protons from donors.
  • Reduction Reactions : The azo group can undergo reduction to form amines that further interact with cellular components, potentially altering enzyme activities and signal transduction pathways.

1. Cellular Staining

The compound is widely used as a biological stain due to its ability to bind to cellular components, allowing for visualization under microscopy. It is particularly useful in histological studies where it helps in identifying specific cell types and structures.

2. Therapeutic Potential

Research into the therapeutic applications of this compound is ongoing, especially in targeted drug delivery systems. Its ability to modify cellular processes suggests potential uses in treating diseases where cell signaling is disrupted .

Table 1: Summary of Biological Effects

StudySubjectFindings
Cell LinesInduced changes in gene expression related to metabolic pathways.
Animal ModelsDemonstrated hormetic responses at varying dosages; low doses had minimal impacts while higher doses significantly altered metabolic functions.
Environmental StudiesEnhanced heavy metal ion removal when used as a grafting agent on chitosan nanoparticles, showing sorption capacities up to 3.0 mmol Fe g⁻¹ under UV light.

Dosage Effects

Research indicates that the biological activity of this compound varies significantly with dosage:

  • Low Doses : Minimal impact on cellular function.
  • Moderate to High Doses : Significant alterations in metabolic pathways and potential cytotoxic effects observed .

Metabolic Pathways

The compound participates in various metabolic pathways:

  • It interacts with enzymes involved in redox reactions, influencing oxidative stress responses within cells.
  • Studies have shown that its metabolites may affect lipid peroxidation processes, potentially leading to apoptosis under certain conditions .

Safety and Toxicological Considerations

While this compound has beneficial applications, safety assessments are crucial due to its classification as a primary arylamine. Toxicological studies suggest that exposure levels must be carefully monitored to avoid adverse effects associated with high concentrations .

Properties

IUPAC Name

2-amino-5-[(4-sulfophenyl)diazenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O6S2/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18/h1-7H,13H2,(H,16,17,18)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYBHNIOTZBCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059231
Record name 4-Aminoazobenzene-3,4'-disulphonic acid
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Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-50-8
Record name 4-Aminoazobenzene-3,4′-disulfonic acid
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Record name 4-Aminoazobenzene-3,4'-disulfonic acid
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Record name Benzenesulfonic acid, 2-amino-5-[2-(4-sulfophenyl)diazenyl]-
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Record name 4-Aminoazobenzene-3,4'-disulphonic acid
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Record name 4-aminoazobenzene-3,4'-disulphonic acid
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Record name 4-Amino-3,4′-disulfoazobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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